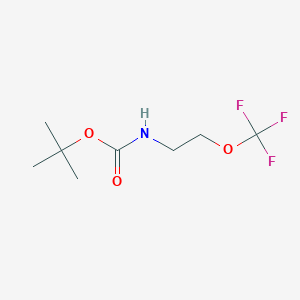

(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12-4-5-14-8(9,10)11/h4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJYAZXNSDUIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201561 | |

| Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208079-34-8 | |

| Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-trifluoromethoxyethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride is a widely used reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Trifluoromethyl sulfoxides or sulfones.

Reduction: 2-Trifluoromethoxyethanol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines. This allows for selective reactions to occur on other functional groups without interference from the amine group.

Biology

In biological research, this compound is used in the synthesis of bioactive molecules. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of these molecules, making them more effective in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The trifluoromethoxy group can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its unique chemical properties make it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester (HR207162)

- Molecular Formula: C₉H₁₆F₃NO₃.

- Key Difference : Addition of a methyl group at the 1-position of the ethyl chain.

- This modification may also alter solubility and crystallinity .

(2-Amino-benzyl)-carbamic acid tert-butyl ester

- Molecular Formula : C₁₂H₁₈N₂O₂.

- Key Difference: Replacement of the trifluoromethoxy-ethyl group with an aromatic 2-aminobenzyl moiety.

- Impact: The amino group on the benzyl ring enhances hydrogen-bonding capacity, increasing solubility in polar solvents. However, the absence of fluorine reduces lipophilicity and metabolic stability .

tert-Butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

- Molecular Formula : C₉H₁₄F₃N₂O₃.

- Key Difference: Substitution of the trifluoromethoxy group with a trifluoroethylamino (-NH-CF₂CH₃) group.

- This compound may exhibit enhanced stability in acidic conditions compared to carbamates with ether linkages .

[2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

- Molecular Formula : C₁₃H₁₇FN₂O₃.

- Key Difference: Incorporation of a hydroxyimino (-NOH) group and a 4-fluorophenyl ring.

- Impact: The hydroxyimino group enables chelation with metal ions, making this compound useful in catalysis or coordination chemistry. The fluorine atom on the aromatic ring enhances electronic effects without significantly altering steric bulk .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polarity) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 243.22 | 2.3–2.5 | Low (Lipophilic) | -OCF₃, Boc-protected amine |

| (1-Methyl-2-trifluoromethoxy-ethyl)-... | 243.22 | 2.6–2.8 | Moderate | -OCF₃, -CH₃, Boc |

| (2-Amino-benzyl)-... | 222.28 | 1.8–2.0 | High | -NH₂, Boc |

| tert-Butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)... | 258.21 | 1.5–1.7 | Moderate | -NH-CF₃, Boc, amide |

| [2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-... | 268.28 | 2.1–2.3 | Low | -NOH, -F, Boc |

Notes:

- The trifluoromethoxy group in the target compound increases LogP, favoring membrane permeability but reducing aqueous solubility.

- Amino-substituted analogs (e.g., 2-aminobenzyl) exhibit higher solubility due to hydrogen-bonding .

Comparison with Other Methods

Reactivity and Stability

- Trifluoromethoxy Group : Electron-withdrawing nature stabilizes the carbamate against hydrolysis but may slow nucleophilic deprotection under acidic conditions .

- Boc Group : Stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) .

- Hydroxyimino Derivatives: Susceptible to tautomerization and oxidation, requiring inert storage conditions .

Biological Activity

(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂F₃N₃O₄

Synthesis

The synthesis of this compound typically involves the reaction of 2-trifluoromethoxyethylamine with tert-butyl chloroformate. The reaction conditions generally require an inert atmosphere and a suitable solvent such as dichloromethane to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of carbamic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that certain carbamate derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that this compound inhibits cell proliferation in specific cancer lines, suggesting a mechanism involving cell cycle arrest .

The biological activity of this compound is believed to be mediated through its interaction with biological targets such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Study 1: Antimicrobial Evaluation

A study conducted by Chang et al. (2002) evaluated various substituted carbamates for antimicrobial activity. The results indicated that modifications at specific positions on the carbamate structure significantly influenced their efficacy against bacterial pathogens .

Study 2: Anticancer Screening

In another investigation, researchers assessed the anticancer properties of several carbamate derivatives, including this compound. The findings revealed that this compound effectively inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Q & A

Basic: What are the optimal synthetic strategies for introducing the tert-butyl carbamate group into structurally complex amines like (2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester?

Methodological Answer:

The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions. For amines with poor solubility in organic solvents, salt formation with fluorinated acids (e.g., TFA) can enhance solubility, as demonstrated in the tert-butylation of free amino acids . However, TFA alone may yield suboptimal results (e.g., 7% yield in ), suggesting the need for stronger acids or dual solvent systems. Alternative methods include using tert-butyl trichloroacetimidate in polar aprotic solvents (e.g., DCM) with catalytic Brønsted acids .

Basic: How does the trifluoromethoxy substituent influence the stability of the tert-butyl carbamate group under acidic or basic conditions?

Methodological Answer:

The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the adjacent carbamate carbonyl, potentially accelerating acid-catalyzed deprotection. Stability testing should involve:

- Acidic conditions : Expose the compound to TFA/DCM (1:1) or HCl/dioxane and monitor deprotection via TLC or NMR.

- Basic conditions : Test resistance to hydrolysis in aqueous NaOH/THF.

Comparative studies with non-fluorinated analogs (e.g., tert-butyl (2-methoxyethyl)carbamate) are critical to isolate the substituent’s effects .

Advanced: How can researchers resolve contradictions in reaction yields when using fluorinated acids for tert-butylation of poorly soluble substrates?

Methodological Answer:

highlights that TFA improved solubility but yielded only 7% product due to insufficient acidity . To address this:

Screen stronger acids : Triflic acid (TfOH) or H2SO4 may better generate tert-butyl cations.

Optimize solvent systems : Use mixed solvents (e.g., t-BuOAc with DMF) to balance solubility and reactivity.

Monitor intermediates : Employ in-situ IR or LC-MS to identify premature termination points (e.g., incomplete salt formation).

Contradictions may arise from substrate-specific acid sensitivity; thus, mechanistic studies (e.g., DFT calculations on protonation sites) are recommended .

Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

For targets like SARS-CoV-2 Mpro (), use:

- Docking simulations : Tools like Glide or AutoDock to assess binding poses and affinity. Key interactions (e.g., hydrogen bonds with GLN189, LEU141) should be validated via mutagenesis.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to evaluate complex stability.

- Free energy calculations : MM/GBSA or FEP to quantify binding energy contributions from the trifluoromethoxy group .

Basic: What analytical techniques are recommended for characterizing and quantifying this compound?

Methodological Answer:

- NMR : ¹⁹F NMR (δ ~ -55 to -60 ppm for CF₃O) and ¹H NMR (tert-butyl protons at ~1.4 ppm).

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with derivatization for volatility.

- HRMS : ESI+ or MALDI-TOF to confirm molecular ion peaks .

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

Methodological Answer:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) in Mannich or epoxide-opening reactions ( ).

- Dynamic resolution : Employ enzymes (lipases, esterases) for kinetic resolution of racemic mixtures.

- Crystallization-induced diastereomer resolution : Introduce a chiral counterion (e.g., (+)-CSA) to enhance selectivity .

Advanced: What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group in trifluoromethoxy-containing compounds?

Methodological Answer:

- Acid selection : Avoid HCl in dioxane (may cleave trifluoromethoxy groups); use milder acids (e.g., TFA/DCM 1:1) with scavengers (triisopropylsilane).

- Temperature control : Deprotect at 0°C to minimize hydrolysis of sensitive substituents.

- In-situ monitoring : Use FTIR to track carbonyl peak disappearance (~1660 cm⁻¹) and adjust reaction time .

Basic: What are the key stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves.

- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., hydrolysis or retro-Mannich reactions).

- Light exposure : Protect from UV light to prevent radical-mediated degradation of the trifluoromethoxy group .

Advanced: How can researchers design SAR studies to evaluate the trifluoromethoxy group’s role in biological activity?

Methodological Answer:

- Synthetic analogs : Prepare derivatives replacing CF₃O with OCH₃, OCF₃, or H.

- Bioassays : Test against target enzymes (e.g., proteases) to measure IC₅₀ shifts.

- Computational analysis : Compare electrostatic potential maps (MEPs) and LogP values to correlate substituent effects with activity .

Advanced: What mechanistic insights explain the low yields in direct tert-butylation of amino acid derivatives, and how can they be addressed?

Methodological Answer:

attributes low yields to poor solubility and inadequate acid strength. Solutions include:

- Co-solvent systems : t-BuOAc with DMF (3:1) to dissolve zwitterionic substrates.

- Acid cocktails : Combine TFA with TsOH·H2O (1:1 molar ratio) to enhance both solubility and catalysis.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.